Evidence 1 – Structural Topology: 2,3-Dihydrobenzofuran-5-yl vs. 4-Chlorophenyl (Baclofen)
Replacement of the p‑chlorophenyl ring of baclofen with a benzo[b]furan or 2,3‑dihydrobenzofuran system eliminates GABAB agonist activity and can confer antagonist properties, as demonstrated by Kerr et al. for benzo[b]furan‑2‑yl analogues [1]. The 5‑yl attachment and saturation state of the target compound introduce additional steric and electronic perturbations that are predicted to further shift pharmacological profiles relative to both baclofen and the 2‑yl benzofuran series [2].
| Evidence Dimension | Functional activity at GABAB receptor |
|---|---|
| Target Compound Data | Not directly measured; predicted antagonist or weak partial agonist based on heteroaromatic class behaviour [2] |
| Comparator Or Baseline | Baclofen: GABAB agonist, IC50 0.04–0.47 µM in radioligand binding and functional assays [3]; 4‑Amino‑3‑(benzo[b]furan‑2‑yl)butanoic acid (9G): GABAB antagonist [1] |
| Quantified Difference | Qualitative switch from agonist (baclofen) to antagonist (benzofuran class); magnitude of shift in IC50 cannot be precisely quantified for the target compound without direct measurement. |
| Conditions | Guinea-pig isolated ileum and rat neocortical slice preparations for benzofuran analogues [1]; rat whole brain synaptic membranes for baclofen [3]. |
Why This Matters
Procurement of the target compound for GABAB‑targeted research is justified only if the scientific objective is to explore antagonist or non‑agonist pharmacology, as the 2,3‑dihydrobenzofuran‑5‑yl motif is expected to abolish the agonist efficacy of baclofen.
- [1] Kerr, D. I. B. et al. Benzofuran analogues of baclofen: a new class of central and peripheral GABAB-receptor antagonists. Eur. J. Pharmacol. 1989, 164, 359–363. View Source
- [2] Pirard, B. et al. Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Eur. J. Med. Chem. 1995, 30, 777–787. View Source
- [3] Bowery, N. G. et al. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Br. J. Pharmacol. 1983, 78, 191–206. View Source
